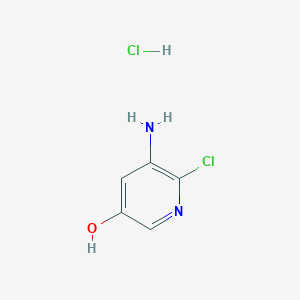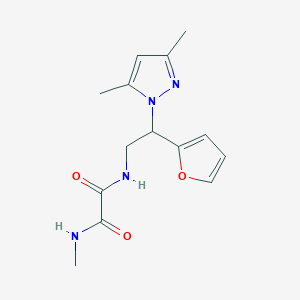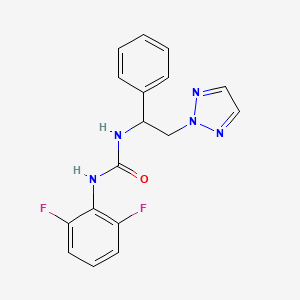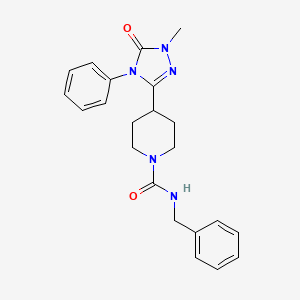
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP is a pyrazine derivative that has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
科学的研究の応用
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
作用機序
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been shown to reduce the levels of reactive oxygen species, which can cause cellular damage. In addition, 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
実験室実験の利点と制限
One advantage of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, and further research in this area could lead to the development of new cancer treatments. In addition, further studies are needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione and its potential side effects.
合成法
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of cyclopropylmethylamine with methyl acrylate to form 1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione. The reaction is catalyzed by a palladium catalyst and requires a high pressure of carbon monoxide. The product is then purified using column chromatography.
特性
IUPAC Name |
1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-4-5-11(6-7-2-3-7)9(13)8(10)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOGFKNJGXJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2895233.png)
![Ethyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2895234.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)





![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)